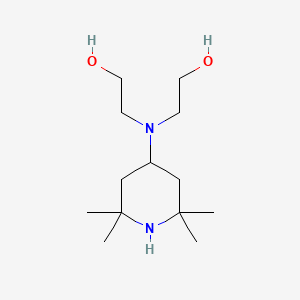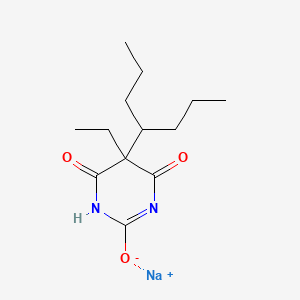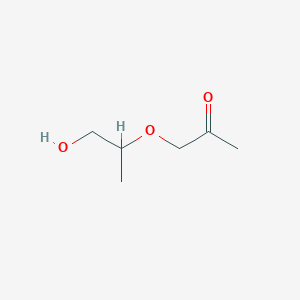
(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid is a compound that features a furan ring substituted with an acetic acid moiety and a tert-butoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the furan ring and the acetic acid moiety. One common method involves the use of Boc-protected amino acids as starting materials, which are then subjected to cyclization reactions to form the furan ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acetic acid moiety can be reduced to form alcohols or aldehydes.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acetic acid moiety may produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid include:
Furan-2-carboxylic acid: A simpler analog with a furan ring and a carboxylic acid group.
N-Boc-amino acids: Compounds with a Boc-protected amino group and various side chains.
Furan-2-ylmethylamine: A compound with a furan ring and a methylamine group
Uniqueness
This compound is unique due to its combination of a furan ring, an acetic acid moiety, and a Boc-protected amino group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C11H15NO5 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(2S)-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clave InChI |
SWBITFSIZYXJEV-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CO1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)



![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
